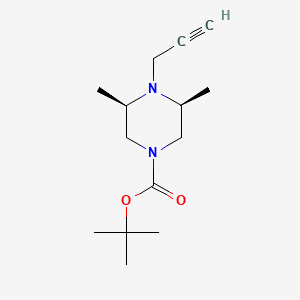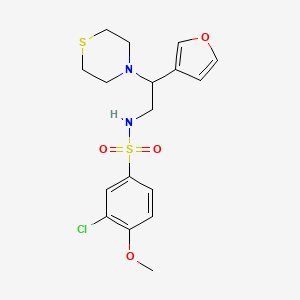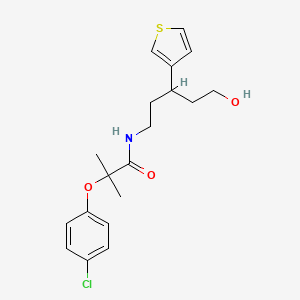![molecular formula C9H7N5O3S B2734364 8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide CAS No. 1311315-10-2](/img/structure/B2734364.png)
8,8-Dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide is a complex organic compound with a unique structure that includes multiple heteroatoms and fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide typically involves the reaction of 2-Fluorobenzenesulfonyl chloride with Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate . The reaction mixture is stirred at room temperature for 2 hours and then heated to 80°C for 8 hours. The solvent is removed under reduced pressure, and the residue is dissolved in deionized water. The pH of the solution is adjusted to 1 with concentrated hydrochloric acid, causing the precipitation of a colorless solid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8,8-dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylate
- 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxylic acid
Uniqueness
What sets 8,8-Dioxo-8$l{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-4-carboxamide apart from similar compounds is its specific structure and the presence of multiple heteroatoms, which confer unique chemical and biological properties
Properties
IUPAC Name |
5,5-dioxo-4H-[1,2,4]triazolo[5,1-c][1,2,4]benzothiadiazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O3S/c10-7(15)8-11-9-13-18(16,17)6-4-2-1-3-5(6)14(9)12-8/h1-4H,(H2,10,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXSVUQQTIYNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NC(=N3)C(=O)N)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide](/img/structure/B2734290.png)

![Ethyl 4-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-3-oxobutanoate](/img/structure/B2734295.png)


![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE](/img/structure/B2734298.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2734299.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2734300.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2734302.png)
![Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/new.no-structure.jpg)

